(Z)-Pitavastatin Calcium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

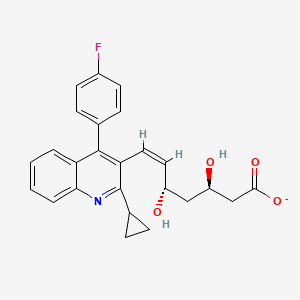

(Z)-Pitavastatin Calcium Salt is a pharmaceutical compound used primarily as a lipid-lowering agent. It belongs to the statin class of medications, which are known for their ability to inhibit the enzyme HMG-CoA reductase, a key player in the biosynthesis of cholesterol. This compound is particularly effective in reducing low-density lipoprotein (LDL) cholesterol levels, thereby helping to prevent cardiovascular diseases.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Pitavastatin Calcium Salt involves multiple steps, starting from the appropriate precursors. The key steps include the formation of the lactone ring, introduction of the side chain, and the final conversion to the calcium salt form. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This involves the use of large reactors, continuous flow systems, and stringent quality control measures to ensure the consistency and safety of the product.

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-Pitavastatin Calcium Salt undergoes various chemical reactions, including:

Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: Substitution reactions can introduce different functional groups, which may be used to create analogs with varying properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated forms. Substitution reactions can result in a variety of analogs with different side chains or functional groups.

Applications De Recherche Scientifique

Chemistry

In chemistry, (Z)-Pitavastatin Calcium Salt is used as a model compound to study the mechanisms of HMG-CoA reductase inhibition and to develop new statin analogs with improved efficacy and safety profiles.

Biology

In biological research, this compound is used to investigate the cellular and molecular mechanisms of cholesterol metabolism and its impact on various biological processes, including cell signaling and membrane dynamics.

Medicine

Medically, this compound is used to treat hypercholesterolemia and prevent cardiovascular diseases. It is also being explored for its potential benefits in other conditions, such as Alzheimer’s disease and certain cancers, due to its effects on cholesterol metabolism and cell proliferation.

Industry

In the pharmaceutical industry, this compound is a key ingredient in the formulation of lipid-lowering medications. It is also used in the development of new drug delivery systems and formulations to enhance bioavailability and patient compliance.

Mécanisme D'action

(Z)-Pitavastatin Calcium Salt exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is responsible for the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. By blocking this enzyme, the compound reduces the synthesis of cholesterol in the liver, leading to decreased levels of LDL cholesterol in the bloodstream. The molecular targets include the active site of HMG-CoA reductase, and the pathways involved are those related to cholesterol biosynthesis and regulation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Atorvastatin Calcium

- Rosuvastatin Calcium

- Simvastatin

- Lovastatin

Comparison

Compared to other statins, (Z)-Pitavastatin Calcium Salt has a unique structure that provides certain advantages, such as a higher potency at lower doses and a reduced risk of drug-drug interactions. Its distinct pharmacokinetic profile allows for once-daily dosing and a lower incidence of side effects, making it a preferred choice for many patients.

Activité Biologique

(Z)-Pitavastatin Calcium Salt is a statin compound primarily recognized for its lipid-lowering properties. It functions as a competitive inhibitor of the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in cholesterol biosynthesis. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The primary mechanism by which (Z)-Pitavastatin exerts its biological effects is through the inhibition of HMG-CoA reductase. By blocking this enzyme, the compound reduces the synthesis of cholesterol in the liver, leading to decreased levels of low-density lipoprotein (LDL) cholesterol in the bloodstream. This action not only helps in managing hypercholesterolemia but also has implications for cardiovascular health.

- Chemical Structure : The molecular formula for this compound is C25H23FNO4 with a molecular weight of approximately 463.56 g/mol.

Lipid-Lowering Activity

(Z)-Pitavastatin has demonstrated significant efficacy in lowering LDL cholesterol levels across various studies:

- Animal Studies : In vivo studies have shown that repeated oral dosing of guinea pigs with (Z)-Pitavastatin significantly decreased plasma total cholesterol (TC) and LDL-C levels at doses as low as 0.3 mg/kg . Similar results were observed in dogs and other animal models of hyperlipidemia and atherosclerosis.

- Clinical Studies : Clinical trials have indicated that (Z)-Pitavastatin provides a more sustained effect on sterol synthesis compared to other statins like simvastatin and pravastatin, maintaining significant inhibition up to 6 hours post-dose .

Additional Biological Activities

Recent research has expanded the understanding of (Z)-Pitavastatin's biological activities beyond lipid-lowering:

- Anticancer Properties : Studies suggest that (Z)-Pitavastatin may have potential benefits in cancer treatment due to its effects on cholesterol metabolism and cellular proliferation.

- Neuroprotective Effects : There is emerging evidence indicating that this compound may also be beneficial in conditions such as Alzheimer's disease, attributed to its influence on cellular signaling pathways related to neurodegeneration.

- Antifungal Activity : A recent study reported that (Z)-Pitavastatin enhances the fungicidal activity of fluconazole against resistant strains of Candida albicans by inhibiting ubiquinone biosynthesis and generating reactive oxygen species, thereby triggering apoptosis .

Table 1: Summary of Key Findings from Animal Studies

| Study Type | Species | Dose | Observations |

|---|---|---|---|

| In Vivo Study | Guinea Pigs | ≥0.3 mg/kg | Significant decrease in TC and LDL-C |

| In Vivo Study | Dogs | 0.28 mg/kg/day | Decreased plasma TC, PL, and TG |

| Atherosclerosis Model | Watanabe Rabbits | 1.0 mg/kg | 62% reduction in VLDL-C |

Clinical Efficacy Compared to Other Statins

Research indicates that (Z)-Pitavastatin exhibits superior efficacy in certain contexts compared to other statins:

Propriétés

IUPAC Name |

(Z,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/p-1/b12-11-/t18-,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYFMXBACGZSIL-DBBWNDPISA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C\[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23FNO4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.